(R)-Benzyl 2-amino-4-methylpentanoate hydrochloride
Overview
Description
®-Benzyl 2-amino-4-methylpentanoate hydrochloride is a chiral compound that belongs to the class of amino acid derivatives. It is commonly used in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural properties. The compound is characterized by the presence of a benzyl group, an amino group, and a methylpentanoate moiety, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
®-Benzyl 2-amino-4-methylpentanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and metabolic diseases.
Industry: The compound is utilized in the production of agrochemicals, flavors, and fragrances.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Benzyl 2-amino-4-methylpentanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate chiral starting material, such as ®-2-amino-4-methylpentanoic acid.
Esterification: The carboxylic acid group of the starting material is esterified using benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the benzyl ester.
Hydrochloride Formation: The resulting benzyl ester is then treated with hydrochloric acid to form the hydrochloride salt of ®-Benzyl 2-amino-4-methylpentanoate.
Industrial Production Methods: In industrial settings, the production of ®-Benzyl 2-amino-4-methylpentanoate hydrochloride may involve large-scale esterification and purification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques, such as crystallization and chromatography, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: ®-Benzyl 2-amino-4-methylpentanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Mechanism of Action
The mechanism of action of ®-Benzyl 2-amino-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural configuration and the nature of the target. The presence of the benzyl group and the amino acid moiety allows it to form stable complexes with proteins, thereby modulating their activity and function.
Comparison with Similar Compounds
- ®-2-amino-4-methylpentanoic acid
- ®-Benzyl 2-amino-4-methylbutanoate
- ®-Benzyl 2-amino-4-ethylpentanoate
Comparison:
Structural Differences: While ®-Benzyl 2-amino-4-methylpentanoate hydrochloride contains a methylpentanoate moiety, similar compounds may have variations in the length and branching of the carbon chain or different substituents on the benzyl group.
Reactivity: The presence of different functional groups can influence the reactivity and chemical behavior of these compounds. For example, the substitution pattern on the benzyl group can affect the compound’s ability to undergo nucleophilic substitution reactions.
Applications: Although similar compounds may share some applications, ®-Benzyl 2-amino-4-methylpentanoate hydrochloride is particularly valued for its chiral properties and its role as an intermediate in the synthesis of pharmaceuticals.
Properties
IUPAC Name |
benzyl (2R)-2-amino-4-methylpentanoate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H/t12-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYLOEGSAOVRIT-UTONKHPSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OCC1=CC=CC=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628430 | |
Record name | Benzyl D-leucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68838-94-8 | |
Record name | Benzyl D-leucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.